

"Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] chemical properties and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]*

Cat. No.: *B154148*

[Get Quote](#)

An In-depth Technical Guide to Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]**, a molecule of interest in polymer chemistry and a subject of investigation for its biological activity. This document details its physicochemical characteristics, provides a step-by-step synthesis and purification protocol, outlines a method for its analysis by High-Performance Liquid Chromatography (HPLC), and explores its potential as an endocrine disruptor through a proposed signaling pathway. The information is presented to support research and development activities involving this compound.

Chemical Structure and Properties

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], also known by synonyms such as bis(3-allyl-4-hydroxyphenyl)sulfone and TGSA, is an organic compound characterized by two phenol rings linked by a sulfonyl group, with an allyl (2-propenyl) group attached to each phenolic ring.^{[1][2]} Its chemical structure is depicted below:

IUPAC Name: 4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol[2][3]

CAS Number: 41481-66-7[1][2][3][4]

Molecular Formula: C₁₈H₁₈O₄S[1][2][3][4]

The presence of the sulfonyl group imparts chemical stability and enhances thermal resistance, while the phenolic hydroxyl groups and the allyl side chains are key to its reactivity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]** is presented in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Weight	330.405 g/mol	[1][2][3][4]
Melting Point	138.5 °C	[1][4]
Boiling Point (Predicted)	544.5 ± 50.0 °C	[1][4]
Density (Predicted)	1.253 ± 0.06 g/cm ³	[1][4]
pKa (Predicted)	7.22 ± 0.20	[4]
Solubility	DMSO (Sparingly), Methanol (Slightly)	[4]
LogP (Predicted)	4.46840	[4]

Table 1: Physicochemical Properties

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, characteristic spectroscopic features can be predicted based on the molecule's functional groups.

- Infrared (IR) Spectroscopy: Expected key vibrational frequencies include a broad O-H stretching band for the phenolic hydroxyl groups (around 3200-3600 cm⁻¹), C-H stretching

for the aromatic and alkenyl groups (around $3000\text{--}3100\text{ cm}^{-1}$), C=C stretching for the aromatic and alkenyl groups (in the $1400\text{--}1600\text{ cm}^{-1}$ region), and S=O stretching for the sulfonyl group.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would show characteristic signals for the aromatic protons and carbons, the allyl group protons and carbons, and the phenolic hydroxyl protons.
- Mass Spectrometry: The exact mass is 330.09258022.[4]

Experimental Protocols

Synthesis of Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]

The primary method for synthesizing this compound is through a thermally induced intramolecular rearrangement, specifically a Claisen rearrangement, of 4,4'-diallyldiphenylsulfone.[1] A detailed experimental protocol based on available literature is provided below.

Reaction Scheme:

Materials and Equipment:

- 4,4'-diallyldiphenylsulfone (precursor)
- Diethylene glycol monobutyl ether (solvent)
- Methyl glycine diacetic acid (catalyst/additive)
- 10% Sodium hydroxide (NaOH) solution
- Activated carbon
- 30% Sulfuric acid (H_2SO_4) solution
- Reaction flask with a reflux condenser and stirrer
- Heating mantle or oil bath

- Inert gas supply (e.g., Nitrogen)
- Standard laboratory glassware for filtration and recrystallization

Procedure:

- **Reaction Setup:** In a reaction flask equipped with a reflux condenser and a stirrer, combine 40 g (0.12 mol) of 4,4'-diallyldiphenylsulfone, 100 mL of diethylene glycol monobutyl ether, and 0.4 g of methyl glycine diacetic acid.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas, such as nitrogen, to prevent oxidation.
- **Heating:** Heat the reaction mixture to 198-200 °C using an oil bath or heating mantle and maintain this temperature with stirring for 7 hours.[\[3\]](#)
- **Solvent Removal:** After the reaction is complete, cool the mixture and recover the solvent, for example, by vacuum distillation.
- **Workup:**
 - Pour the residue into 100 mL of a 10% NaOH solution and stir to dissolve.
 - Add a small amount of activated carbon and heat the solution to 80 °C for 15 minutes to decolorize.[\[3\]](#)
 - Filter the hot solution to remove the activated carbon.
- **Precipitation:**
 - Cool the aqueous filtrate to room temperature.
 - While stirring, slowly add 30% H₂SO₄ to adjust the pH to approximately 8.5. Maintain the temperature below 30 °C using an ice water bath.[\[3\]](#)
- **Isolation and Purification:**
 - Collect the resulting white precipitate by filtration.

- Wash the solid with water.
- Further purify the crude product by recrystallization from a suitable solvent such as toluene.
- Dry the purified solid to obtain **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]**. A yield of approximately 96.2% with a purity of 97.5% has been reported.^[3]

HPLC Analysis

The purity and quantification of **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]** can be determined using reverse-phase High-Performance Liquid Chromatography (HPLC). The following is a representative method that can be adapted for this specific compound.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV or fluorescence detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with 0.1% formic acid added to both solvents to improve peak shape. A typical starting point could be a 65:35 (v/v) mixture of water:acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 275 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilutions can be made as required.

Procedure:

- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- **Injection:** Inject the prepared sample solution onto the column.
- **Data Acquisition:** Record the chromatogram and integrate the peak corresponding to **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]**.
- **Quantification:** For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.

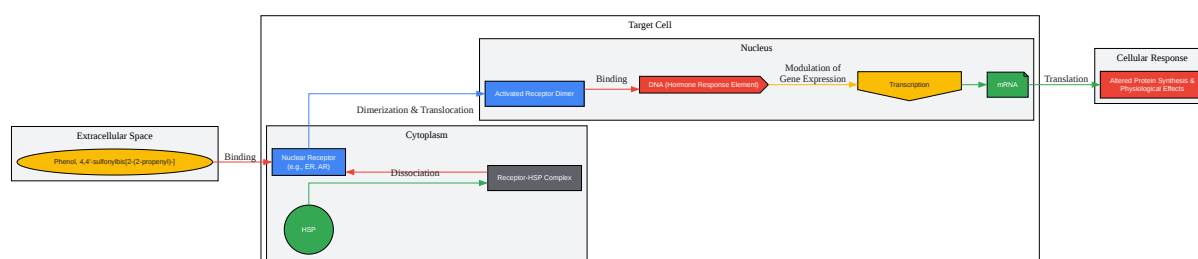
Biological Activity and Signaling Pathways

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is structurally related to other bisphenol compounds, such as Bisphenol A (BPA) and Bisphenol S (BPS), which are known endocrine disruptors.^[1] While specific studies on the detailed mechanism of action of **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]** are limited, its structural similarity suggests it may interact with hormonal pathways in a similar manner.

Endocrine-disrupting chemicals can interfere with the body's endocrine system by mimicking or blocking natural hormones, or by altering the production and breakdown of hormones.

Bisphenols have been shown to interact with nuclear receptors, including the estrogen receptor (ER) and the androgen receptor (AR).

Below is a conceptual diagram illustrating the potential endocrine-disrupting pathway of **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]**.



[Click to download full resolution via product page](#)

Caption: Potential endocrine disruption pathway of **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]**.

This diagram illustrates a generalized mechanism where the compound enters a target cell and binds to a nuclear receptor, such as the estrogen or androgen receptor. This binding can lead to the dissociation of heat shock proteins (HSP), receptor dimerization, and translocation to the nucleus. The activated receptor dimer then binds to specific DNA sequences known as hormone response elements, modulating the transcription of target genes. This alteration in gene expression can lead to changes in protein synthesis and ultimately result in a range of physiological effects associated with endocrine disruption.

Applications and Future Directions

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] is primarily of interest in materials science and polymer chemistry. The presence of two reactive allyl groups and two phenolic hydroxyl groups makes it a suitable monomer or crosslinking agent for the synthesis of high-performance polymers, such as polyethersulfones, which are known for their thermal stability and mechanical strength.[1] It has also been used in the preparation of microcapsules for light-thermal sensitive imaging systems and as a temperature-sensitive developer.[3]

Given its structural similarity to known endocrine disruptors, further research into the toxicological and pharmacological profile of this compound is warranted. Understanding its interactions with various biological targets could inform the design of new molecules with specific biological activities or guide the development of safer alternatives in its industrial applications.

Conclusion

This technical guide has summarized the key chemical properties, structure, and experimental methodologies for **Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-]**. The provided data and protocols offer a valuable resource for researchers and professionals working with this compound. The exploration of its potential endocrine-disrupting activity highlights the importance of further investigation into its biological effects. The information presented herein is intended to facilitate ongoing and future research in the fields of chemistry, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. HPLC Analysis of BPA (Bisphenol A) at 1 ng/mL in Milk on Ascentis® Express C18 after Solid Phase Extraction using SupelMIP® SPE - Bisphenol A application for HPLC, application for SPE | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] chemical properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154148#phenol-4-4-sulfonylbis-2-2-propenyl-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com